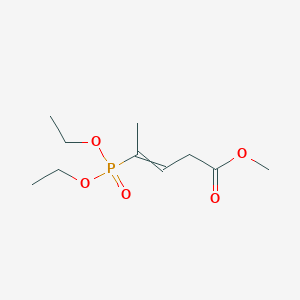

Methyl 4-(diethoxyphosphoryl)pent-3-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(diethoxyphosphoryl)pent-3-enoate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethoxyphosphoryl)pent-3-enoate typically involves the reaction of tetraethyl methylenediphosphonate with appropriate alkenes under controlled conditions. One method involves the use of a palladium-catalyzed coupling reaction, where diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate is reacted with vinyl acetate . The reaction conditions often include the use of solvents like toluene and methanol, with the reaction mixture being heated to specific temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)pent-3-enoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Diethyl benzylphosphonates: These compounds share a similar diethoxyphosphoryl group but differ in their overall structure and applications.

Triethyl 3-methyl-4-phosphonocrotonate: This compound has a similar phosphonocrotonate backbone but differs in its specific substituents and reactivity.

Uniqueness

Methyl 4-(diethoxyphosphoryl)pent-3-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Biological Activity

Methyl 4-(diethoxyphosphoryl)pent-3-enoate is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate moiety. The general structure can be represented as follows:

This structure is pivotal for its biological activity, particularly in interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing phosphonate groups often act as enzyme inhibitors. For example, they can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation. This modulation can affect cancer cell survival and resistance mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that phosphonates exhibit antimicrobial activity against certain bacterial strains, potentially making them candidates for antibiotic development.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15.7 ± 2.1 |

| NCI-H522 | 12.3 ± 1.5 |

| MDA-MB-231 | 9.8 ± 0.8 |

These results indicate that this compound could selectively induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Antimicrobial Studies

In antimicrobial testing, this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Mechanism

A study published in Cancer Research explored the mechanism by which this compound induces apoptosis in colorectal cancer cells. The researchers noted that the compound activates the intrinsic apoptotic pathway, leading to increased levels of cytochrome c in the cytosol and subsequent activation of caspase-9 and caspase-3.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming pathogens.

Properties

CAS No. |

921213-05-0 |

|---|---|

Molecular Formula |

C10H19O5P |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

methyl 4-diethoxyphosphorylpent-3-enoate |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7H,5-6,8H2,1-4H3 |

InChI Key |

UYVCKOPFJAPBJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=CCC(=O)OC)C)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.